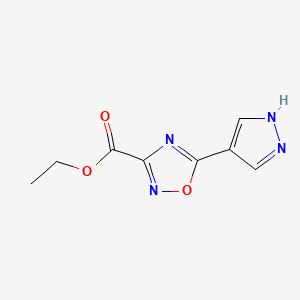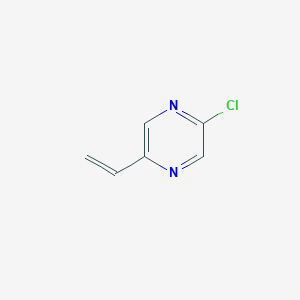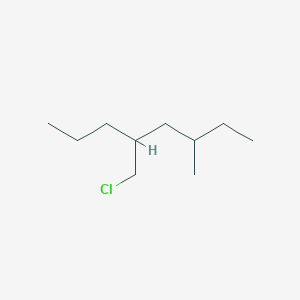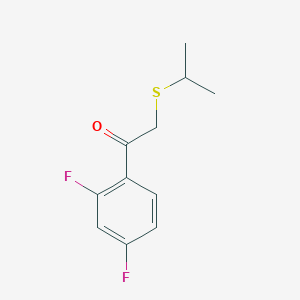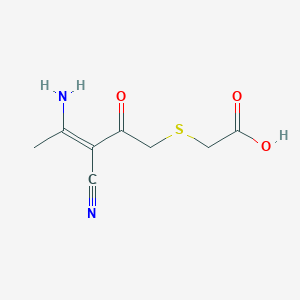
2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid is an organic compound with the molecular formula C8H10N2O3S This compound is characterized by the presence of an amino group, a cyano group, and a thioacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in a solvent such as dimethylformamide (DMF) containing a base like potassium hydroxide. The intermediate product undergoes further reactions to yield the final compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetanilide: A precursor in the synthesis of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid.
Phenyl isothiocyanate: Another precursor used in the synthesis.
Thioacetic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C8H10N2O3S |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
2-[(Z)-4-amino-3-cyano-2-oxopent-3-enyl]sulfanylacetic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-5(10)6(2-9)7(11)3-14-4-8(12)13/h3-4,10H2,1H3,(H,12,13)/b6-5- |
Clé InChI |
NGAIQVYKUDLMAZ-WAYWQWQTSA-N |
SMILES isomérique |
C/C(=C(\C#N)/C(=O)CSCC(=O)O)/N |
SMILES canonique |
CC(=C(C#N)C(=O)CSCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)




